![molecular formula C12H20O3 B2606793 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde CAS No. 2551115-15-0](/img/structure/B2606793.png)

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

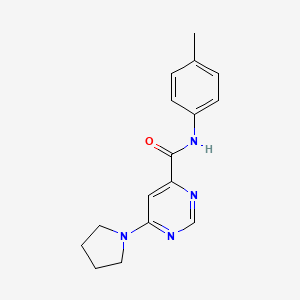

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is a chemical compound with the molecular formula C12H20O3 . It has a molecular weight of 212.29 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Preparation and Polymerization Potential

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde, though not directly mentioned, is related to compounds that exhibit significant potential in the preparation of other chemical entities and polymerization processes. A study describes the synthesis of a stable alternative to glyceraldehyde acetonide from D-mannitol, which underscores the utility of dimethoxy compounds in synthesizing building blocks for chemical reactions (Ley & Michel, 2003). Similarly, the radical polymerization of spiro orthocarbonates, including derivatives with dimethoxy functionality, highlights the role of these compounds in forming crosslinked polymers with specific properties, such as volume shrinkage, emphasizing their utility in material science (Moszner, Zeuner, & Rheinberger, 1995).

Antibacterial Activity

While the direct antibacterial activity of this compound is not discussed, related compounds like Dimethoxane have been studied for their preservative qualities in cosmetic formulations, suggesting potential for broader antimicrobial applications (Woolfson, 1977).

Corrosion Inhibition

Derivatives of spirocyclopropane, which share structural similarities with this compound, have been evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrate significant protection for mild steel in acidic conditions, indicating the potential of dimethoxy spiro compounds in corrosion protection applications (Chafiq et al., 2020).

Synthetic Utility

The flexibility in the synthesis of enantiomerically pure dioxaspiro compounds from propargylic and homopropargylic alcohols, as discussed in the literature, showcases the synthetic utility of compounds related to this compound. Such methodologies allow for the construction of complex spiroacetal systems, highlighting the relevance of dimethoxy spiro compounds in synthetic organic chemistry (Schwartz et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFUJUYHYGLKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CCC(CC2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B2606715.png)

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)

![4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2606723.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2606731.png)

![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2606733.png)